
VH-298
Overview
Description
VH-298 (CAS 2097381-85-4) is a highly potent, non-peptidic small-molecule inhibitor of the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and hypoxia-inducible factor-alpha (HIF-α). It binds to VHL with a dissociation constant (Kd) of 80–90 nM, effectively blocking the recognition of hydroxylated HIF-α by VHL, thereby stabilizing HIF-α and activating hypoxia-responsive pathways . This mechanism has made this compound a critical tool in proteolysis-targeting chimera (PROTAC) technology, where it serves as a VHL-recruiting ligand to degrade target proteins .
Preparation Methods
The synthesis of VH298 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
VH298 primarily undergoes reactions that involve its interaction with the VHL protein. The compound is known for its high affinity and specificity towards VHL, leading to the stabilization of HIF-α. Common reagents used in the synthesis and reactions of VH298 include organic solvents, catalysts, and protective groups to facilitate the formation of the desired chemical structure .
Scientific Research Applications
Key Applications of VH-298
-
Cancer Research
- Hypoxia Mimetic : this compound has been utilized as a hypoxia mimetic in cancer studies, promoting HIF-dependent responses that are crucial for tumor growth and survival in hypoxic environments. In vitro experiments have demonstrated that this compound significantly increases HIF-1α and HIF-2α levels in cancer cell lines, leading to enhanced expression of glycolytic enzymes and other HIF-target genes .
- Tumor Microenvironment Studies : The compound has been used to study the tumor microenvironment's response to low oxygen levels, providing insights into how tumors adapt to hypoxia and the potential therapeutic targets for intervention .
-
Wound Healing
- Enhanced Healing : In preclinical models, this compound has shown promise in improving wound healing processes. Studies indicate that treatment with this compound activates HIF-1 signaling pathways, leading to increased vascularization and improved healing patterns in wound models . This suggests potential applications in regenerative medicine.
-
Pexophagy Activation
- Cellular Homeostasis : Recent findings suggest that this compound promotes pexophagy (the selective degradation of peroxisomes) through modulation of VHL-mediated HIF-α transcriptional activity. This application highlights this compound's role in maintaining cellular homeostasis and its potential use in metabolic disorders .
-
In Vivo Applications
- Animal Studies : this compound has been tested in mouse models, demonstrating its efficacy in triggering hypoxic responses similar to those observed under natural hypoxia conditions. This underscores its potential for therapeutic applications in conditions characterized by inadequate oxygen supply .
Data Tables
Case Studies
-
Case Study on Cancer Cell Lines :
- A study involving various cancer cell lines treated with this compound showed a significant increase in HIF-target gene expression compared to control groups. The results indicated that this compound effectively mimicked hypoxic conditions, promoting cellular adaptations typical of tumor environments.
-
Wound Healing Model :
- In a murine model of skin wounds, this compound treatment resulted in enhanced angiogenesis and accelerated closure rates compared to untreated controls. Histological analysis revealed increased capillary density and collagen deposition, suggesting improved healing dynamics attributed to HIF activation.
-
Pexophagy Research :
- Investigations into the role of this compound in pexophagy revealed that its administration led to increased transcriptional activity of genes involved in peroxisome degradation pathways. This finding points towards potential therapeutic avenues for metabolic diseases linked with dysfunctional pexophagy.
Mechanism of Action
VH298 exerts its effects by inhibiting the interaction between VHL and HIF-α. This inhibition prevents the ubiquitination and subsequent degradation of HIF-α, leading to its stabilization and accumulation in the cell. The stabilized HIF-α then activates the transcription of hypoxia-responsive genes, which are involved in various cellular processes such as angiogenesis, metabolism, and cell survival .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₇H₃₃N₅O₄S
- Molecular Weight : 523.65 g/mol
- Solubility : 78.3 mg/mL in DMSO (149.53 mM)
- Toxicity Profile: Non-toxic up to 500 μM in multiple cell lines (HeLa, U2OS, HUVECs) .
Functional Outcomes :
- Induces dose-dependent HIF-1α accumulation (1–250 μM in HeLa cells) .
- Activates HIF target genes (e.g., EPO mRNA in RCC4-HA-VHL cells) .
- Accelerates wound healing in diabetic rats (30 μM via local injection) .
Mechanism of Action
Key Insights :
- This compound acts downstream of DMOG , bypassing hydroxylation to directly stabilize HIF-α.
- Unlike MLN-4924 (a pan-cullin inhibitor), this compound selectively targets VHL without disrupting other cullin-RING ligases .
- Lenalidomide engages CRBN, a different E3 ligase, and is ineffective in VHL-dependent systems .
Efficacy in Hypoxia Induction
Key Insights :
- This compound and DMOG both induce HIF-1α under normoxia, but this compound achieves higher specificity and potency .
Toxicity and Off-Target Effects
Key Insights :
- This compound has a superior safety profile compared to broad-spectrum inhibitors like MLN-4924 and TAK-243 , which disrupt global ubiquitination .
Key Insights :
- This compound ’s localized delivery in hydrogels (e.g., GelMA) enhances bioavailability and reduces systemic toxicity .
- DMOG ’s effects are context-dependent, requiring hypoxia-primed cells for maximal activity .
Tables and Figures :
- Table 1 : Comparative mechanisms and efficacy of this compound and analogs.
- Figure 1 : Structural comparison of this compound with VH032 (a related VHL ligand) and Lenalidomide.
- Figure 2 : Dose-response curves for HIF-1α stabilization by this compound vs. DMOG .
Biological Activity
VH-298 is a potent small-molecule inhibitor specifically targeting the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in cancer and wound healing.
This compound functions primarily by inhibiting the interaction between VHL and HIF-α. Under normal conditions, VHL targets HIF-α for degradation in the presence of oxygen. However, this compound disrupts this interaction, leading to the stabilization of HIF-α proteins, which subsequently triggers a hypoxic response even in normoxic conditions. This mechanism is distinct from other HIF stabilizers that primarily act upstream by inhibiting prolyl hydroxylases (PHDs) that modify HIF-α .
Key Characteristics
- Affinity : this compound exhibits high affinity for VHL with a dissociation constant () of approximately 80-90 nM .
- Cell Permeability : The compound is cell-permeable, allowing it to exert its effects in various cellular environments .
- Selectivity : It selectively targets VHL as its major cellular target, minimizing off-target effects .
Upregulation of HIF Target Genes
Upon treatment with this compound, there is a significant increase in the levels of hydroxylated HIF-α and subsequent upregulation of HIF target genes at both mRNA and protein levels. This effect has been demonstrated across different cell lines and conditions .
Case Studies
-
Wound Healing in Diabetic Models
- Study Design : A rat model mimicking diabetes mellitus was used to assess the efficacy of this compound on wound healing.
- Findings : this compound treatment enhanced fibroblast functions and promoted angiogenesis. Specifically, it increased cell proliferation and the expression of key genes such as collagen type I alpha 1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner .
- : The compound significantly improved wound healing patterns and vascularization, indicating its potential for therapeutic use in diabetic wounds.
-
In Vitro Studies
- Assays Conducted : Cell viability was assessed using the CCK-8 assay, which revealed that concentrations of 30 µM and 100 µM of this compound promoted cell proliferation, while lower (10 µM) and higher (200 µM) concentrations did not show significant effects .
- Mechanistic Insights : Co-immunoprecipitation experiments confirmed that this compound effectively disrupted the binding between HIF-1α and VHL, validating its role as a VHL inhibitor .
Data Summary
Feature | Details |
---|---|
Compound Name | This compound |
Target | VHL (E3 ubiquitin ligase) |
K_d | 80-90 nM |
Effects on HIF | Stabilizes HIF-α; upregulates target genes |
Applications | Cancer therapy; wound healing |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which VH-298 stabilizes HIF-α, and how can this mechanism be experimentally validated?
this compound inhibits the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and hypoxia-inducible factor-alpha (HIF-α), preventing proteasomal degradation of HIF-α and inducing a hypoxic response under normoxic conditions . To validate this mechanism:
- Perform co-immunoprecipitation (Co-IP) assays to demonstrate disrupted VHL-HIF-α binding.
- Quantify HIF-α accumulation via Western blotting in cells treated with this compound (e.g., 10 µM for 6–24 hours).
- Use luciferase reporters under hypoxia-response element (HRE) promoters to confirm transcriptional activation of HIF targets (e.g., VEGF, EPO) .
Q. What are the standard protocols for assessing this compound’s binding affinity (Kd) and specificity in vitro?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are preferred for measuring the Kd (80–90 nM for VHL:HIF-α interaction) . Key steps:
- Purify recombinant VHL protein and HIF-α-derived peptides.
- Perform competitive binding assays with unlabeled HIF-α peptides to confirm specificity.
- Validate cellular activity using dose-response curves (e.g., EC50 in hypoxia-mimicking assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines or experimental models?
Discrepancies may arise from variations in VHL expression levels, oxygen tension, or off-target effects. Methodological approaches include:
- Cell line profiling : Compare VHL protein levels (via Western blot) and baseline HIF-α degradation rates.
- Hypoxia-mimicking controls : Use DMOG (a PHD inhibitor) or CoCl₂ to distinguish this compound-specific effects from general hypoxia responses .
- Genetic validation : CRISPR/Cas9-mediated VHL knockout in resistant cell lines to test if this compound’s effects are restored .
Q. What experimental design considerations are critical when combining this compound with other hypoxia-inducing agents (e.g., DMOG) or PROTAC systems?
- Dose optimization : Perform checkerboard assays to identify synergistic or antagonistic interactions. For example, DMOG (1 mM) and this compound (10 µM) show additive HIF-1α stabilization in liver cancer cells .
- Temporal sequencing : Pre-treat cells with this compound to block HIF-α degradation before introducing PROTACs targeting HIF-dependent pathways.
- Off-target monitoring : Include controls with inactive VHL mutants or scrambled PROTACs to confirm mechanism-specific effects .
Q. How should researchers address variability in phenotypic outcomes (e.g., macrophage-like transformation in VSMCs) induced by this compound?
Variability in phenotypic switching (e.g., MOVAS cells adopting macrophage-like traits) can be mitigated by:
- Time-course experiments : Track gene expression changes (e.g., KLF4, F4/80) at multiple timepoints (24–72 hours post-treatment) .
- Single-cell RNA sequencing : Identify subpopulations with divergent responses to this compound.
- Pathway inhibition : Use small-molecule inhibitors (e.g., KLF4 suppressors) to isolate HIF-α-dependent vs. independent pathways .
Q. Methodological Best Practices
Q. What statistical and reporting standards should be followed when publishing this compound-related preclinical data?
- Adhere to NIH guidelines for experimental rigor: Report sample sizes, randomization, and blinding in animal/cell studies .
- Provide raw data for dose-response curves (e.g., cell viability assays in DCs MZ1 cells, as shown in linear regression models) .
- Include negative controls (e.g., DMSO-treated cells) and validate findings across ≥3 biological replicates .
Q. How can researchers ensure reproducibility when using this compound in PROTAC development?
- Batch consistency : Source this compound from vendors with ≥95% purity (HPLC-validated) and lot-specific QC data .
- PROTAC linker optimization : Test varying linker lengths/spacers to balance ternary complex formation and cell permeability.
- Degradation validation : Use cycloheximide chase assays to confirm HIF-α stabilization and downstream target degradation .
Q. Data Presentation and Compliance
- Supplementary Materials : Archive protocols for Co-IP, SPR, and RNA-seq in standardized formats (e.g., BRENDA, GEO) .
- Ethical Compliance : For in vivo studies, include IACUC approval details and ARRIVE checklist adherence .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQUNZCNAMROD-RZUBCFFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.